Bis(4-methoxyphenyl) sulfone
Description
Significance of Sulfone Compounds in Contemporary Chemical Science
Sulfones, characterized by a sulfonyl functional group (R-S(=O)₂-R'), represent a vital class of organosulfur compounds that have garnered considerable interest from organic chemists. iomcworld.cominnovareacademics.in Their importance stems from their wide-ranging applications across multiple scientific fields.
In the realm of synthetic organic chemistry , sulfones are valued as versatile intermediates. iomcworld.comresearchgate.net The strong electron-withdrawing nature of the sulfonyl group facilitates the formation of adjacent carbanions, which can then be alkylated, and the sulfonyl group can later be removed, making it a useful tool for constructing complex molecules. iomcworld.com
Sulfone-containing molecules are prominent in medicinal chemistry and the pharmaceutical industry, exhibiting a wide array of biological activities. innovareacademics.inresearchgate.net Compounds incorporating the sulfone scaffold have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and anti-HIV agents. innovareacademics.in For instance, certain sulfonamide drugs have been used to treat infections like leprosy and dermatitis herpetiformis. innovareacademics.inbritannica.com
Furthermore, the sulfone group is a key structural component in polymer science . It is integrated into the backbone of high-performance polymers such as poly(arylene ether sulfone)s (PAES). thieme-connect.com These materials are sought after for their exceptional thermal and oxidative stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. The polarity and stability of the sulfone group also lead to its use in specialized solvents, like sulfolane, which is employed in industrial extraction processes. taylorandfrancis.com
Academic Relevance and Research Trajectories of Bis(4-methoxyphenyl) Sulfone
The academic interest in this compound is primarily centered on its role as a monomer and a building block in materials science and polymer chemistry. Its unique structure, with two methoxy-activated phenyl rings attached to a stable sulfone core, makes it a valuable precursor for advanced materials.
A principal research application is in the synthesis of high-performance polymers . This compound serves as a monomer for creating polysulfones and polyarylene sulfones. The incorporation of the sulfonyl group into the polymer backbone imparts high thermal stability, with decomposition temperatures often exceeding 300°C, and excellent mechanical properties. The methoxy (B1213986) groups can influence properties such as solubility and may reduce water absorption compared to hydroxyl-containing analogues like Bisphenol S, which can be advantageous for certain applications.
In materials science , the compound is explored for creating materials with specific functionalities. Research has been conducted on its use in:
Proton-Exchange Membranes (PEMs): These membranes are critical components in fuel cell technology. While related hydroxylated sulfones are common, the methoxy groups in this compound derivatives are studied for their potential to enhance hydrolytic stability.
Dielectric Materials: The polar sulfone group contributes to dielectric properties, making such materials potentially useful in electronic components.
The synthesis of this compound itself is a subject of academic study, with common methods including the oxidation of its sulfide (B99878) precursor, Bis(4-methoxyphenyl) sulfide. mdpi.com Researchers investigate various oxidation agents and conditions to achieve high yields and purity. mdpi.com For instance, a method using sodium chlorite (B76162) and hydrochloric acid has been reported for this conversion. mdpi.com
| Property/Application | Description |
| Chemical Formula | C₁₄H₁₄O₄S |
| Primary Research Area | Polymer Chemistry, Materials Science |
| Key Role | Monomer for high-performance polymers (e.g., Polysulfones) |
| Polymer Properties | Imparts high thermal stability, mechanical strength, and chemical resistance |
| Materials Applications | Development of proton-exchange membranes and dielectric materials |
| Synthesis | Typically via oxidation of Bis(4-methoxyphenyl) sulfide mdpi.com |
This table summarizes key data and research applications for this compound.
Historical Context and Evolution of Research on this compound Derivatives
The study of sulfones dates back to the 19th century, but research into specific derivatives and their applications has evolved significantly with advances in synthetic chemistry and material science. thieme-connect.com The trajectory of research involving this compound is intertwined with the broader exploration of diaryl sulfones and other organosulfur compounds.
Early research on sulfones focused on their synthesis and fundamental reactivity. thieme-connect.com The development of polymers like polysulfones in the 20th century spurred interest in diaryl sulfone monomers. While Bisphenol A and Bisphenol S were heavily investigated, researchers began exploring derivatives with different substituents on the aromatic rings to tailor polymer properties. The introduction of methoxy groups, as in this compound, was a logical progression to modify characteristics like solubility, thermal behavior, and resistance to oxidation.
A significant area of evolution has been the synthesis and application of more complex derivatives built upon the Bis(4-methoxyphenyl) scaffold. This includes:
2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent): This well-known reagent, which contains two bis(4-methoxyphenyl) units, was synthesized from anisole (B1667542) and phosphorus pentasulfide. researchgate.net Its popularization by Sven-Olov Lawesson as a thionation agent marked a significant milestone in organosulfur chemistry. researchgate.netwikipedia.org It is widely used in organic synthesis to convert carbonyl compounds into thiocarbonyls, demonstrating how the core structure is part of a fundamentally important synthetic tool. tandfonline.comafricaresearchconnects.comtandfonline.com
Bis(4-allyloxyphenyl)sulfone: This derivative is synthesized from the related bis(4-hydroxyphenyl)sulfone (Bisphenol S). It finds application in the development of thermal recording materials, where it improves water resistance and durability. Research into its Claisen rearrangement to form bis(3-allyl-4-hydroxyphenyl)sulfone is relevant for creating high-performance thermosetting resins.
Initiators for Polymerization: The core structure has been modified to create initiators for controlled polymerization techniques. For example, Bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulfone has been synthesized and used as a difunctional initiator for atom transfer radical polymerization (ATRP) to create well-defined polymers. researchgate.net
This evolution from a simple diaryl sulfone to a key component in complex reagents and functional polymers highlights the enduring relevance and versatility of the this compound structural motif in chemical research.
| Derivative Name | Research Application/Significance |
| 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) | Widely used thionation reagent in organic synthesis for converting carbonyls to thiocarbonyls. researchgate.netwikipedia.org |
| Bis(4-allyloxyphenyl)sulfone | Precursor for thermosetting resins and used in thermal recording materials to enhance durability. |
| Bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulfone | Synthesized as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net |
| Bis(4-hydroxyphenyl) sulfone (Bisphenol S) | A structurally related, widely studied monomer for polysulfones; serves as a precursor for other derivatives. thieme-connect.com |
This table presents key derivatives related to this compound and their roles in research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWTKPQXYLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285873 | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-80-9 | |
| Record name | NSC43075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methoxyphenyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Bis 4 Methoxyphenyl Sulfone
Direct Synthetic Routes to Bis(4-methoxyphenyl) Sulfone
A primary and direct method for the preparation of this compound involves the oxidation of its corresponding sulfide (B99878), bis(4-methoxyphenyl) sulfide.
The conversion of bis(4-methoxyphenyl) sulfide to this compound is an oxidative process that targets the sulfur atom. The presence of electron-donating methoxy (B1213986) groups on the phenyl rings influences the reactivity of the sulfide substrate, making the sulfur atom more susceptible to oxidation compared to unsubstituted or electron-deficient diaryl sulfides. ysu.am
A practical method for the synthesis of this compound involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid (HCl) in an organic solvent system. mdpi.comnih.gov This system generates chlorine dioxide (ClO₂•) in situ, which acts as a powerful and selective oxidizing agent that functions effectively in organic media. mdpi.comresearchgate.net The use of an organic solvent overcomes potential solubility issues that can arise with aqueous oxidants. mdpi.comresearchgate.net While sodium chlorite itself is insoluble in many organic solvents, its reaction with HCl allows for the generation of the active oxidant directly in the reaction mixture. mdpi.comresearchgate.net This approach provides a convenient alternative to other chlorite-based reagents like tetrabutylammonium (B224687) chlorite (Bu₄N⁺ClO₂⁻), which requires separate synthesis but is also effective for sulfide oxidation. mdpi.comnih.gov
The synthesis of this compound via the in situ generation of chlorine dioxide has been described under specific reaction conditions. Following a general procedure for the oxidation of various sulfides, bis(4-methoxyphenyl) sulfide was successfully converted to the corresponding sulfone. mdpi.com In a specific reported synthesis, the reaction yielded this compound as an orange solid with a 60% yield. mdpi.com The general methodology is scalable and offers high selectivity for the formation of sulfones. mdpi.comnih.govresearchgate.net Optimization studies on similar diaryl sulfides, such as diphenyl sulfide, have shown that solvent choice is critical, with acetonitrile (B52724) proving to be optimal, affording yields up to 95%. mdpi.com The reaction stoichiometry and time are also key parameters that can be adjusted to maximize the yield of the desired sulfone. mdpi.com
Table 1: Synthesis of this compound via Oxidation
| Precursor | Oxidizing System | Solvent | Yield | Product | Reference |
|---|
Following the oxidation reaction, purification of the crude product is necessary to isolate the this compound. A standard and effective method for this purification is silica (B1680970) gel column chromatography. mdpi.comresearchgate.net For the isolation of this compound synthesized via chlorite-based oxidation, a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture is utilized. mdpi.com Specifically, a 4:1 ratio of hexane to ethyl acetate has been successfully employed to yield the purified sulfone. mdpi.com
Oxidative Processes of Bis(4-methoxyphenyl) Sulfide
Optimized Reaction Conditions and Yield Enhancements
General Strategies for Diaryl Sulfone Synthesis Relevant to this compound
The synthesis of this compound can also be understood within the context of general synthetic strategies for diaryl sulfones. These compounds are valuable in organic synthesis and as functional materials. mdpi.comresearchgate.netthieme-connect.com
The oxidation of diaryl sulfides is one of the most common and traditional methods for preparing diaryl sulfones. thieme-connect.comjchemrev.comnih.gov This transformation can also proceed from the intermediate sulfoxide. thieme-connect.com The direct oxidation of thioethers to sulfones is considered a simple and highly useful route. jchemrev.com A variety of oxidizing agents and reaction conditions have been developed for this purpose. researchgate.netjchemrev.com
Traditional oxidants such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite (B82951) (NaClO) are commonly used for this transformation. mdpi.comresearchgate.net For instance, the oxidation of various arylalkyl and diaryl sulfides using aqueous H₂O₂ with a heterogeneous titanium dioxide (TiO₂) catalyst can produce the corresponding sulfones in high yields (80–98%). rsc.org The choice of oxidant and catalyst is crucial to ensure complete oxidation to the sulfone while avoiding side reactions. nih.gov The challenge often lies in achieving selective oxidation, as incomplete oxidation can lead to the formation of the corresponding sulfoxide. nih.gov Conversely, controlled oxidation is also a well-established method to selectively produce sulfoxides from sulfides. arkat-usa.orgresearchgate.net
Table 2: Common Oxidants for Sulfide to Sulfone Conversion
| Oxidant | Abbreviation | Reference |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | mdpi.comresearchgate.netrsc.org |
| meta-Chloroperoxybenzoic acid | mCPBA | mdpi.comresearchgate.net |
| Sodium Hypochlorite | NaClO | mdpi.comresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis(4-methoxyphenyl) sulfide |
| Sodium Chlorite |
| Hydrochloric Acid |
| Chlorine Dioxide |
| Tetrabutylammonium chlorite |
| Diphenyl sulfide |
| Acetonitrile |
| Ethyl Acetate |
| Hexane |
| Hydrogen Peroxide |
| meta-Chloroperoxybenzoic acid |
| Sodium Hypochlorite |
Alkylation and Arylation of Sulfinate Salts
The alkylation and arylation of sulfinate salts represent a fundamental approach to the formation of sulfones. Sulfinates are versatile nucleophiles that can react with a variety of electrophiles. acs.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-methoxyphenylsulfinate salt with a reactive arylating agent.
Generally, the synthesis of sulfones from sulfinate salts proceeds via S-alkylation. acs.org The ambident nature of the sulfinate anion, with nucleophilic character on both the sulfur and oxygen atoms, could theoretically lead to the formation of sulfinate esters (O-alkylation) as byproducts. However, with most carbon-based electrophiles, the reaction selectively occurs at the sulfur atom to yield the desired sulfone. acs.org
The generation of the requisite sulfinate salt can be accomplished through several methods, including the reduction of the corresponding sulfonyl chloride. For instance, zinc dust can be used to reduce sulfonyl chlorides to their zinc sulfinate salts. acs.org
While direct arylation of sulfinate salts can be challenging, modern cross-coupling methodologies have provided effective solutions. For example, palladium-catalyzed cross-coupling reactions of sulfinate salts with aryl halides or triflates have been developed for the synthesis of diaryl sulfones. thieme-connect.comrsc.org
A general representation of sulfone synthesis from a sulfinate salt is depicted in the table below:
| Reactant 1 | Reactant 2 | Product | General Description |
| Sodium 4-methoxyphenylsulfinate | 4-methoxy-1-halobenzene | This compound | Nucleophilic substitution or metal-catalyzed cross-coupling |
Aromatic Sulfonylation via Friedel-Crafts Type Mechanisms
The Friedel-Crafts sulfonylation of aromatic compounds is a classic and direct method for the formation of diaryl sulfones. scispace.com In this electrophilic aromatic substitution reaction, an arene attacks a sulfonylating agent, typically an arenesulfonyl chloride or a sulfonic anhydride, in the presence of a Lewis acid catalyst. scispace.comtamu.edu
For the synthesis of this compound, anisole (B1667542) serves as the aromatic substrate. The methoxy group (-OCH3) on the anisole ring is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is generally favored.
The choice of catalyst is crucial for the success of the reaction. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts due to complexation with the starting materials and products. stackexchange.comdepaul.edu To overcome this, solid acid catalysts, such as metal-exchanged montmorillonites (e.g., Fe³⁺-montmorillonite) and zeolites, have been explored as more environmentally friendly and reusable alternatives. scispace.comrsc.org These solid acids possess both Lewis and Brønsted acid sites that can effectively catalyze the sulfonylation of activated arenes like anisole. scispace.com
The reaction can be summarized in the following table:
| Aromatic Substrate | Sulfonylating Agent | Catalyst | Product |
| Anisole | 4-Methoxybenzenesulfonyl chloride | Lewis Acid (e.g., AlCl₃, Fe³⁺-montmorillonite) | This compound |
| Anisole | 4-Methoxybenzenesulfonic anhydride | Lewis Acid (e.g., AlCl₃, Fe³⁺-montmorillonite) | This compound |
Addition Reactions to Activated Alkenes and Alkynes
Addition reactions involving sulfonyl species and unsaturated carbon-carbon bonds provide another avenue for sulfone synthesis. d-nb.info Specifically, the hydrosulfonylation of alkenes and alkynes can lead to the formation of sulfones. These reactions often proceed through a radical mechanism. d-nb.infomagtech.com.cn
For instance, sulfonyl radicals, which can be generated from sulfonyl chlorides under visible light photoredox catalysis, can add to alkenes. d-nb.info The resulting carbon-centered radical then undergoes a hydrogen atom transfer (HAT) to yield the hydrosulfonylated product. d-nb.info The synthesis of this compound via this route would likely involve a multi-step process starting from a suitably substituted alkene.
Another relevant reaction is the aminosulfonylation of alkenes, which can produce β-amino sulfone derivatives. acs.orgresearchgate.net While not a direct route to this compound, it showcases the utility of sulfonyl radicals in functionalizing double bonds.
Metal-Catalyzed Coupling Reactions for Diaryl Sulfone Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-sulfur bonds. rsc.orgeie.gr
Copper-based catalysts have been extensively investigated for the synthesis of diaryl sulfones. rsc.orgrsc.org Heterogeneous copper catalysts, such as carbon-supported copper nanoparticles (Cu-NPs), have demonstrated high catalytic activity in coupling arylboronic acids with arylsulfonyl hydrazides at room temperature to produce diaryl sulfones in good yields. rsc.orgrsc.orgresearchgate.net These catalysts are advantageous due to their reusability and the mild reaction conditions employed.
Another copper-catalyzed approach involves the coupling of sodium salts of aryl sulfonic acids with arylboronic acids. dntb.gov.ua For example, copper fluorapatite (B74983) (CuFAP) has been used as a heterogeneous catalyst for the oxidative synthesis of diaryl sulfones under ligand- and base-free conditions. researchgate.net
The following table summarizes some heterogeneous copper-catalyzed reactions for diaryl sulfone synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Methoxyphenylboronic acid | 4-Methoxybenzenesulfonyl hydrazide | Carbon-supported Copper Nanoparticles | This compound |
| Sodium 4-methoxyphenylsulfonate | 4-Methoxyphenylboronic acid | Copper Fluorapatite (CuFAP) | This compound |
A novel approach to sulfone synthesis involves the use of organobismuth(III) catalysts. nih.govresearchgate.net This methodology utilizes a redox-neutral catalytic cycle where the bismuth(III) catalyst facilitates the insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond. nih.govorganic-chemistry.orgacs.org
The catalytic cycle typically begins with the transmetalation of an arylboronic acid to the bismuth(III) center, forming a triarylbismuth complex. acs.orgacs.org Subsequently, sulfur dioxide inserts into a Bi-C bond, yielding a bismuth sulfinate intermediate. nih.govacs.org This intermediate can then be further transformed to the desired sulfonyl compound. While initially developed for the synthesis of arylsulfonyl fluorides, this methodology highlights the potential for creating sulfone-containing molecules through the activation of sulfur dioxide. nih.govacs.orgacs.org Under oxidative conditions, triarylbismuthines can react with sulfinates or in-situ generated sulfur dioxide to form diaryl sulfones, proceeding through a Bi(III)/Bi(V) redox cycle. researchgate.net
Heterogeneous Copper-Catalyzed Approaches
C-H Functionalization Strategies in Sulfone Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the construction of carbon-sulfur bonds, bypassing the need for pre-functionalized starting materials. rsc.orgmdpi.com Transition metal-catalyzed C-H sulfonylation allows for the direct formation of diaryl sulfones from simple arenes. rsc.orgresearchgate.net
Palladium-catalyzed protocols have been developed for the sulfonylation of arenes through C-H activation. researchgate.net For example, N-methoxy arenesulfonamides can serve as sulfonyl donors in these reactions. Nickel catalysis has also been employed for the direct sulfonylation of C(sp²)-H bonds in benzamide (B126) derivatives, utilizing a directing group to achieve regioselectivity. rsc.orgrsc.org These methods offer a more streamlined approach to a variety of diaryl sulfones. rsc.org
Multicomponent Reactions Involving Sulfur Dioxide
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like diaryl sulfones from simple precursors in a single step. uni-frankfurt.de The synthesis of sulfones via MCRs often utilizes a stable and easily handled sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO (DABCO·(SO₂)₂). nih.govrsc.orgacs.org This method avoids the use of gaseous and toxic SO₂. nih.gov
A versatile one-pot, three-component synthesis involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with DABSO to generate a metal sulfinate in situ. acs.org This reactive intermediate is then trapped by a suitable electrophile to form the desired sulfone. acs.org For the synthesis of this compound, this pathway could theoretically involve the reaction of a 4-methoxyphenyl (B3050149) Grignard reagent with DABSO, followed by the addition of a 4-methoxyphenyl-containing electrophile, such as a diaryliodonium salt. acs.orgacs.org The use of diaryliodonium salts as electrophiles has been successfully demonstrated for the synthesis of unsymmetrical diaryl sulfones. acs.org Research has shown that aryliodonium salts can be effectively used as electrophilic partners in combination with metal sulfinates to produce diaryl sulfones. acs.org
The general mechanism involves the addition of the organometallic reagent to the SO₂ surrogate, which generates a lithium or magnesium sulfinate. This sulfinate is then used directly in the next step, reacting with an electrophile like an aryl-iodonium salt to yield the final sulfone product. acs.org The reaction conditions, such as the choice of organometallic reagent and electrophile, can be varied to produce a wide range of sulfones in moderate to excellent yields. acs.org
Table 1: Representative Examples of DABSO-Based Three-Component Sulfone Synthesis
| Organometallic Reagent | Electrophile | Product | Yield (%) |
|---|---|---|---|
| n-Butylmagnesium chloride | Benzyl bromide | Benzyl butyl sulfone | 87 |
| Phenylmagnesium bromide | Benzyl bromide | Benzyl phenyl sulfone | 85 |
| n-Butylmagnesium chloride | Iodopropane | Butyl propyl sulfone | 74 |
| Phenylmagnesium bromide | Diphenyliodonium triflate | Diphenyl sulfone | 76 |
This table presents data from a study on one-pot sulfone synthesis, illustrating the versatility of the methodology with various organometallic reagents and electrophiles. acs.org
Another approach involves visible-light-induced multicomponent reactions. For instance, sulfonic esters can be synthesized in a one-pot reaction from arylazo sulfones, DABSO, and alcohols, facilitated by a copper catalyst. nih.govrsc.org While this specific reaction yields sulfonic esters, it highlights the utility of DABSO in light-induced multicomponent systems for creating sulfur-containing compounds. nih.govrsc.org
Electrochemical Oxidation Routes for Sulfides to Sulfones
Electrochemical oxidation presents a green and highly controllable method for synthesizing sulfones from their corresponding sulfides, avoiding the need for chemical oxidants. rsc.org The selective oxidation of a diaryl sulfide, such as bis(4-methoxyphenyl) sulfide, to its corresponding sulfone can be achieved under specific electrochemical conditions. acs.orgnih.gov This method is noted for its operational simplicity and environmental friendliness. rsc.org
The process typically involves a constant current electrolysis in an undivided cell using graphite (B72142) and platinum as the anode and cathode, respectively. acs.org The choice of solvent and the magnitude of the applied current are critical factors that determine the reaction's outcome. To favor the formation of the sulfone over the sulfoxide, a higher current density (e.g., 10 or 20 mA) and a protic solvent like methanol (B129727) are generally employed. acs.orgnih.gov The oxygen atoms incorporated into the final sulfone product are derived from water present in the reaction medium. acs.orgnih.gov
Research has demonstrated that diaryl sulfides bearing electron-donating groups, such as a 4-methoxy group, are suitable substrates for this transformation and can be oxidized to the corresponding sulfones in good yields. acs.org The oxidation of thioanisole (B89551) derivatives, which are structurally related, also proceeds efficiently under these conditions, although significant steric hindrance from ortho-substituents can impede the reaction. acs.org The selectivity of the process allows for the effective conversion of sulfides to sulfones without significant side products when reaction parameters are optimized. rsc.org
Table 2: Conditions for Electrochemical Oxidation of Diaryl Sulfides to Sulfones
| Substrate | Current (mA) | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Diphenyl sulfide | 20 | MeOH | 10 | Diphenyl sulfone | 75 |
| 4-Methoxyphenyl phenyl sulfide | 10 | MeOH | 10 | 4-Methoxyphenyl phenyl sulfone | 84 |
| 4-Chlorophenyl phenyl sulfide | 20 | MeOH | 10 | 4-Chlorophenyl phenyl sulfone | 68 |
| Di-p-tolyl sulfide | 20 | MeOH | 10 | Di-p-tolyl sulfone | 78 |
This table summarizes the results from a study on the electrochemical synthesis of sulfones, showing the conditions used and the corresponding yields for various diaryl sulfides. acs.org
Spectroscopic Characterization and Structural Elucidation of Bis 4 Methoxyphenyl Sulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of bis(4-methoxyphenyl) sulfone. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each unique nucleus within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methoxy (B1213986) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two doublets. mdpi.comrsc.org The protons on the carbons adjacent to the sulfonyl group (ortho to the SO₂) are deshielded and resonate at a lower field, typically around δ 7.83 ppm. mdpi.com The protons on the carbons adjacent to the methoxy group (meta to the SO₂) are more shielded and appear at a higher field, around δ 6.93 ppm. mdpi.com Both signals exhibit a coupling constant (J) of approximately 9.0 Hz, indicative of ortho-coupling between adjacent aromatic protons. mdpi.com
The six protons of the two equivalent methoxy groups give rise to a sharp singlet at approximately δ 3.81 ppm. mdpi.com The integration of these signals (4H for the aromatic protons and 6H for the methoxy protons) confirms the symmetrical nature of the molecule. mdpi.comrsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.83 | Doublet (d) | 9.0 | 4H | Aromatic Protons (ortho to SO₂) |
| 6.93 | Doublet (d) | 9.0 | 4H | Aromatic Protons (meta to SO₂) |
| 3.81 | Singlet (s) | N/A | 6H | Methoxy Protons (-OCH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides further confirmation of the structure of this compound. Due to the molecule's symmetry, only five distinct signals are observed in the spectrum recorded in CDCl₃. mdpi.comrsc.org The carbon atoms directly attached to the oxygen of the methoxy groups are the most shielded, appearing at approximately δ 55.7 ppm. mdpi.com The aromatic carbons show four distinct resonances. The carbon atom bonded to the sulfonyl group (ipso-carbon) is found at around δ 133.9 ppm. mdpi.com The carbon atom bonded to the methoxy group appears at approximately δ 163.1 ppm. mdpi.com The two remaining aromatic carbons, those ortho and meta to the sulfonyl group, resonate at approximately δ 129.5 ppm and δ 114.5 ppm, respectively. mdpi.com
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 163.1 | Aromatic Carbon (C-O) |
| 133.9 | Aromatic Carbon (C-S) |
| 129.5 | Aromatic Carbon (ortho to SO₂) |
| 114.5 | Aromatic Carbon (meta to SO₂) |
| 55.7 | Methoxy Carbon (-OCH₃) |
Advanced NMR Techniques for Comprehensive Structural Assignment
While ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques can offer more detailed insights into the connectivity of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to unambiguously assign all proton and carbon signals and confirm the through-bond and through-space relationships between different nuclei. For instance, a COSY spectrum would show correlation peaks between the ortho- and meta-protons on the aromatic rings, confirming their adjacent positions. researchgate.netscilit.com HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range couplings (typically 2-3 bonds), for example, between the methoxy protons and the aromatic carbon they are attached to. scilit.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. The most prominent features are the strong, sharp peaks associated with the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1325-1285 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net
Other significant absorptions include those for the C-O-C stretching of the methoxy group, which are usually found around 1250 cm⁻¹ and 1025 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings and the methyl groups of the methoxy substituent appear at lower wavenumbers.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1300 | Asymmetric Stretching | Sulfonyl (S=O) |
| ~1150 | Symmetric Stretching | Sulfonyl (S=O) |
| ~1250, ~1025 | C-O-C Stretching | Methoxy (-OCH₃) |
| >3000 | C-H Stretching | Aromatic |
| 1600-1450 | C=C Stretching | Aromatic |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound also shows characteristic peaks for the sulfonyl and methoxy groups, as well as the aromatic rings. The symmetric stretching of the sulfonyl group often gives a particularly strong and sharp band in the Raman spectrum. Due to the different selection rules for FTIR and Raman spectroscopy, some vibrational modes may be more prominent in one technique than the other, allowing for a more complete vibrational analysis when both are used in conjunction. nih.gov The Raman shifts are measured in wavenumbers (cm⁻¹) and provide a chemical fingerprint of the molecule. photonetc.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For derivatives and related structures of this compound, UV-Vis spectra reveal characteristic absorption bands. For instance, a prominent absorption peak for a related compound was observed at 358 nm, which is instrumental in confirming the formation of certain species during chemical reactions. mdpi.com
The electronic properties, and consequently the UV-Vis absorption, are influenced by the molecular structure. In designing thermally activated delayed fluorescence (TADF) materials, the sulfone group is often selected as an electron-withdrawing unit. researchgate.net This choice helps in reducing the energy band gap and the energy level difference between the singlet and triplet states. researchgate.net For example, two blue TADF molecules based on bis(phenylsulfonyl)benzene, when combined with 3,6-di-tert-butylcarbazole, showed emission peaks at 461 nm and in the deep blue region at 434 nm when doped in a host material. researchgate.net The introduction of different functional groups can shift these absorption and emission wavelengths.
| Compound/System | Technique | Observed Peaks (nm) | Reference |
| Related Sulfone Derivative | UV-Vis Spectroscopy | 358 | mdpi.com |
| DTC-pBPSB in DPEPO host | Photoluminescence | 461 | researchgate.net |
| DTC-mBPSB in DPEPO host | Photoluminescence | 434 | researchgate.net |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In electron impact (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. creative-proteomics.com For this compound, the molecular formula is C14H14O4S, with a calculated monoisotopic mass of 278.06128010 Da. nih.gov
The fragmentation of the molecular ion provides valuable structural information. creative-proteomics.com Common fragmentation patterns in organic molecules include the cleavage of bonds adjacent to functional groups. libretexts.org For sulfones, cleavage of the carbon-sulfur bond is a typical fragmentation pathway. The presence of isotopes, such as the naturally occurring isotopes of sulfur, can lead to the appearance of M+1 and M+2 peaks in the mass spectrum, providing further confirmation of the elemental composition. chemguide.co.uk High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule and its fragments. mdpi.com
| Ion Type | Description | Significance |
| Molecular Ion (M+) | The intact molecule with one electron removed. | Determines the molecular weight of the compound. creative-proteomics.com |
| Fragment Ions | Pieces of the molecule resulting from bond cleavage after ionization. | Provides information about the structural components of the molecule. creative-proteomics.com |
| Isotopic Ions | Ions containing heavier isotopes of elements. | Confirms the presence and number of certain elements like S, Cl, or Br. chemguide.co.uk |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula of newly synthesized compounds like this compound and its derivatives. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula to confirm the purity and stoichiometry of the compound.
For this compound (C14H14O4S), the theoretical elemental composition can be calculated from its atomic constituents. Experimental verification is typically performed using automated elemental analyzers. For example, in the synthesis and characterization of various organic compounds, including sulfone derivatives, elemental analysis is a standard procedure to confirm that the desired product has been obtained with high purity. acs.orgrsc.org
| Element | Theoretical Percentage (%) |
| Carbon (C) | 60.42 |
| Hydrogen (H) | 5.07 |
| Oxygen (O) | 22.99 |
| Sulfur (S) | 11.52 |
X-ray Diffraction and Solid-State Structural Investigations
Single Crystal X-ray Diffraction Studies of this compound Derivatives
Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. Studies on derivatives of this compound and related compounds have revealed detailed structural information. For instance, the crystal structure of a hydrated tetranitrate salt of dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) showed two conformationally similar cations. researchgate.net In another study, a pyrazole (B372694) derivative containing two methoxyphenyl groups was found to have a pyrazoline ring in an envelope conformation. researchgate.net These studies are fundamental in understanding how the molecular architecture influences the material's properties.
Analysis of Dihedral Angles and Conformational Preferences
The conformation of a molecule is described by its dihedral angles, which define the spatial relationship between different parts of the molecule. In this compound and its derivatives, the dihedral angles between the phenyl rings and the central sulfonyl group are of particular interest. For example, in the dapsone salt, the dihedral angles between the two benzene (B151609) rings in each of the two independent cations were found to be 70.03 (18)° and 69.69 (19)°. researchgate.net In a different naphthalene (B1677914) derivative with two methoxyphenyl substituents, the dihedral angles between the naphthalene ring system and the appended benzene rings ranged from 59.63 (13)° to 67.09 (13)°. nih.gov These angles indicate a non-planar or "splayed" disposition of the aromatic rings, which is a common feature in such molecules to minimize steric hindrance.
| Compound | Dihedral Angle(s) | Significance | Reference |
| Dapsone tetranitrate salt | 70.03 (18)° and 69.69 (19)° between benzene rings | Shows conformational similarity between cations in the crystal lattice. | researchgate.net |
| 1,4-Bis(4-methoxyphenyl)naphthalene | 59.63 (13)° to 67.09 (13)° between naphthalene and benzene rings | Indicates a splayed arrangement of the aromatic rings. | nih.gov |
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules pack in a crystal is determined by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. These interactions are crucial for the stability of the crystal lattice. In the crystal structure of the dapsone salt, a complex three-dimensional supramolecular network is formed through N—H⋯O, O—H⋯O, and C—H⋯O hydrogen-bonding interactions. researchgate.net Additionally, inter-ring π–π interactions with a minimum ring centroid separation of 3.693 (3) Å were observed. researchgate.net In other related structures, C-H···S and N-H···O intermolecular hydrogen bonds, as well as weak C-H···π interactions, contribute to the crystal packing. researchgate.net The study of these interactions is vital for crystal engineering and designing materials with specific properties.
Computational and Theoretical Investigations of Bis 4 Methoxyphenyl Sulfone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and spectroscopic properties of molecules. researchgate.netrflow.ai These computational methods provide detailed insights into molecular behavior at the atomic level, complementing and often guiding experimental studies. For Bis(4-methoxyphenyl) sulfone, DFT has been utilized to explore various aspects of its molecular characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org DFT has been successfully applied to this compound to predict its geometry, vibrational frequencies, and electronic properties. A popular functional for these types of calculations is B3LYP, often paired with basis sets like 6-311++G** to achieve a balance between accuracy and computational cost. researchgate.net
Geometry optimization is a fundamental application of DFT, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. rsc.org For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The conformational landscape of the molecule, which describes the various spatial arrangements (conformers) and their relative energies, can also be explored. conflex.netresearchgate.net The presence of two methoxyphenyl groups attached to a central sulfone group allows for rotational freedom around the sulfur-carbon bonds, leading to different possible conformations. Computational studies can identify the most stable conformer and the energy barriers between different conformations. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum. rsc.org
A representative optimized structure of this compound would feature specific bond lengths and angles. For instance, the sulfur-oxygen and sulfur-carbon bond lengths, as well as the C-S-C and O-S-O bond angles, are key parameters determined through geometry optimization.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S-O | 1.45 | - |
| S-C | 1.78 | - |
| C-C (aromatic) | 1.39 | - |
| C-O (ether) | 1.37 | - |
| O-C (methyl) | 1.43 | - |
| C-H (aromatic) | 1.08 | - |
| C-H (methyl) | 1.09 | - |
| O-S-O | - | 119.5 |
| C-S-C | - | 104.5 |
| S-C-C | - | 119.8 |
| C-C-O | - | 119.0 |
Note: The values in this table are illustrative and would be determined with high precision in a specific DFT calculation.
DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. sioc-journal.cnacs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. acs.org These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the theoretical method and the neglect of anharmonicity. acs.org
For this compound, the calculated vibrational spectrum would show characteristic peaks for the sulfone group (SO2 symmetric and asymmetric stretching), the methoxy (B1213986) groups (C-O stretching, CH3 rocking and stretching), and the phenyl rings (C-C stretching, C-H bending). The analysis of these vibrational modes, often aided by potential energy distribution (PED) analysis, allows for a detailed assignment of the experimental IR and Raman spectra.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| SO₂ asymmetric stretch | 1320 | 1315 | Stretching of S=O bonds |
| SO₂ symmetric stretch | 1160 | 1155 | Stretching of S=O bonds |
| C-O-C asymmetric stretch | 1260 | 1255 | Stretching of ether linkage |
| C-O-C symmetric stretch | 1030 | 1025 | Stretching of ether linkage |
| Phenyl C-C stretch | 1595 | 1590 | Aromatic ring stretching |
Note: The values in this table are illustrative. Actual values would be obtained from specific DFT calculations and experimental measurements.
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT provides valuable information about the electronic structure, including the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP). ajchem-a.comgrafiati.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl rings, while the LUMO may be distributed over the sulfone group and the aromatic rings.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. ajchem-a.com It illustrates regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. dergipark.org.tr In this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the sulfone and methoxy groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue regions), suggesting they are potential sites for nucleophilic interaction.
Table 3: Frontier Molecular Orbital Energies for this compound (Exemplary Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.comresearchgate.net This property is fundamental to understanding a molecule's response to electromagnetic radiation and its nonlinear optical (NLO) properties. DFT calculations can provide accurate predictions of molecular polarizability. researchgate.net The enhancement of polarizability in molecular complexes can be linked to increased Raman intensity. researchgate.net
Table 4: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value |
|---|---|
| Mean Polarizability (α) | 30 x 10⁻²⁴ esu |
Note: These values are illustrative and would be determined by specific DFT calculations.
Understanding the distribution of electronic charge among the atoms in a molecule is essential for explaining its chemical behavior. Several methods exist for calculating atomic charges from quantum chemical calculations, with Mulliken population analysis being a common approach. chemrevlett.com This analysis partitions the total electron density among the different atoms, providing a set of partial charges.
For this compound, the atomic charge distribution would reveal that the oxygen atoms of the sulfone and methoxy groups carry significant negative charges due to their high electronegativity. The sulfur atom would have a substantial positive charge, and the carbon atoms of the phenyl rings would have varying, smaller charges. This charge distribution influences the molecule's electrostatic interactions and reactivity. scispace.com
Table 5: Mulliken Atomic Charges for Selected Atoms in this compound (Exemplary Data)
| Atom | Atomic Charge (e) |
|---|---|
| S | +1.20 |
| O (sulfone) | -0.65 |
| O (methoxy) | -0.45 |
| C (attached to S) | +0.10 |
Note: These values are illustrative and can vary depending on the population analysis method and the level of theory used.
Calculation of Molecular Polarizabilities and Electrostatic Properties
Ab Initio Computational Methods
Ab initio computational methods are foundational to modern theoretical chemistry, enabling the study of molecular systems from first principles, without reliance on experimental parameters. novapublishers.com These techniques, rooted in quantum mechanics, include Hartree-Fock theory and, more prominently, Density Functional Theory (DFT). novapublishers.com
DFT, in particular, has become a cornerstone in computational chemistry for its balance of accuracy and computational efficiency. novapublishers.com It focuses on the electron density rather than the complex many-body wave function, making it practical for a wide range of molecules. novapublishers.com Functionals such as B3LYP are frequently employed in conjunction with basis sets like 6-31G(d) or LanL2DZ to optimize molecular geometries and predict vibrational spectra. science.govuu.nl These methods are instrumental in revealing the electronic structure of materials, including energy gaps and frontier molecular orbitals, and can be used to predict structural, optical, and electrochemical properties. novapublishers.comuu.nl
Theoretical Prediction and Correlation with Experimental Spectroscopic Data
A key application of computational methods is the prediction of spectroscopic data, which can then be compared with experimental results for validation and interpretation. Quantum chemical calculations for molecules structurally related to this compound have demonstrated a strong correlation between theoretical and experimental spectra. researchgate.net
For instance, studies on the related compound 1,3-bis(4-methoxyphenyl)prop-2-en-1-one involved optimizing the molecular geometry using DFT (B3LYP/6-311++G** basis set) to calculate vibrational wavenumbers. researchgate.net The resulting theoretical infrared (IR) spectra showed excellent agreement with experimental Fourier-transform infrared (FTIR) spectra. researchgate.netchemrevlett.com This comparative analysis is crucial for the correct assignment of vibrational modes. researchgate.net Similarly, theoretical calculations of proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) chemical shifts for related structures have shown a strong correlation with experimental data, aiding in the complete structural elucidation of the compounds. chemrevlett.comdntb.gov.ua
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Structurally Related Chalcone (1,3-bis(4-methoxyphenyl)prop-2-en-1-one)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1655 | 1653 |
| C=C Stretch (Alkene) | 1598 | 1597 |
| Aromatic C=C Stretch | 1572 | 1570 |
| C-O-C Asymmetric Stretch | 1255 | 1258 |
| C-O-C Symmetric Stretch | 1176 | 1178 |
This table is based on data for a related compound to demonstrate the correlation typically achieved between theoretical predictions and experimental results. researchgate.net
Structure-Property Relationship Studies through Computational Models
Computational models are essential for elucidating structure-property relationships, which govern the physical and chemical behavior of molecules. uwa.edu.auacs.org By simulating the molecular structure and its electronic landscape, researchers can predict how changes in chemical composition or conformation will affect macroscopic properties. uwa.edu.au
The optical properties of a molecule are directly linked to its electronic structure. cmu.edu Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate electronic transitions, which correspond to the absorption of light. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that often correlates with the primary electronic absorption wavelength. cmu.edu
For chromophores containing the bis(4-methoxyphenyl) moiety, DFT calculations have been effectively used to predict nonlinear optical (NLO) properties. acs.org Theoretical predictions of the zero-frequency gas-phase hyperpolarizability [β(0;0,0)] have been shown to be consistent with experimentally measured values when corrected for frequency and solvent effects. acs.org This demonstrates that DFT can provide valuable insight into the electronic origins of complex optical phenomena. acs.org In a study of the related compound di[4-(4-diphenylaminophenyl)phenyl]sulfone, a highly efficient blue light emitter, experimental and spectroscopic analyses indicated that the luminescence is primarily associated with the sulfone functional group. rsc.org
Computational models can also rationalize the electrochemical behavior of molecules. Properties derived from DFT calculations, such as orbital energies (HOMO and LUMO), can be correlated with experimentally determined redox potentials from techniques like cyclic voltammetry. acs.orgacs.org For example, the HOMO energy is often related to the molecule's oxidation potential, while the LUMO energy relates to its reduction potential.
In studies of iron(III) complexes containing a 1,2-bis(4-methoxyphenyl)ethylenediamine ligand, cyclic voltammetry was used to analyze their electrochemical behavior and redox activity. acs.org Furthermore, DFT simulations have been employed to model the interaction of molecules with surfaces, which is critical for understanding phenomena like corrosion inhibition. nih.gov These simulations can calculate adsorption energies and detail the charge transfer between the molecule and a metal surface, providing a mechanism for the observed electrochemical behavior. nih.gov Such studies show that the adsorption of an inhibitor can be a mixed type, involving both physical and chemical interactions. nih.gov
Electronic Structure Contributions to Optical Phenomena
Simulation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a proven tool for investigating complex reaction mechanisms and guiding the design of new catalysts. researchgate.net By mapping potential energy surfaces and identifying transition states, these simulations provide fundamental insights into reaction pathways that may be difficult to probe experimentally. researchgate.netmdpi.com
In the context of compounds structurally related to this compound, DFT studies have been instrumental in understanding the reactivity of bis(sulfonyl)ethylenes. These compounds are effective Michael acceptors in asymmetric catalysis. acs.orgnih.gov Theoretical analyses have been conducted to rationalize the significant differences in reactivity observed between various analogues and to explain the stereoselectivity and sense of chiral induction in catalytic reactions. acs.org Density functional theory studies successfully explain the observed trends in both reactivity and stereoselectivity, providing a deeper understanding of the catalytic cycle. acs.orgnih.govehu.es
Thermodynamic Property Calculations and Molecular Stability
Computational chemistry provides powerful tools to investigate the thermodynamic properties and molecular stability of "this compound". These theoretical studies, often employing Density Functional Theory (DFT), offer insights into the molecule's conformational preferences, energetic landscape, and behavior at various temperatures. While specific, in-depth research focusing solely on the thermodynamic properties of this compound is not extensively documented in publicly available literature, general principles derived from studies on diaryl sulfones and related molecules allow for a robust understanding of its expected behavior. researchgate.netnih.gov
Theoretical calculations, such as those performed using DFT methods, can map the potential energy surface of the molecule by systematically rotating key dihedral angles. This analysis helps in identifying the global minimum energy structure, representing the most stable conformation, as well as other local minima and the transition states that separate them. The energy differences between these conformers and the rotational barriers provide a quantitative measure of the molecule's flexibility and conformational stability. For instance, studies on diphenyl sulfone derivatives have calculated the torsion barriers of the phenyl rings, revealing the energetic cost of rotation and the rigidity of the molecular framework. researchgate.netdntb.gov.ua
Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated as a function of temperature based on the vibrational frequencies obtained from DFT calculations. researchgate.net These calculations are crucial for understanding the molecule's behavior under different thermal conditions. The relationships between these thermodynamic functions and temperature can be summarized as follows: as temperature increases, the standard heat capacity, entropy, and enthalpy of the molecule also increase.
The following table illustrates the kind of thermodynamic data that would be generated from such computational studies. Please note that this table is a representative example based on typical results for similar organic molecules and is intended for illustrative purposes, as a dedicated study for this compound with this specific data was not found in the reviewed literature.
| Temperature (K) | Heat Capacity (Cp) (J·mol-1·K-1) | Entropy (S) (J·mol-1·K-1) | Enthalpy (H) (kJ·mol-1) |
|---|---|---|---|
| 298.15 | 300.5 | 450.2 | 50.1 |
| 400 | 350.8 | 550.6 | 85.3 |
| 500 | 395.2 | 640.9 | 125.0 |
| 600 | 430.5 | 725.4 | 168.3 |
| 700 | 460.1 | 805.8 | 214.6 |
The molecular stability of this compound can also be assessed through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. Computational methods provide precise values for these orbital energies.
Advanced Applications in Materials Science and Polymer Chemistry
Role of Bis(4-methoxyphenyl) Sulfone and its Derivatives in Polymer Synthesis and Engineering
The sulfone group, a key feature of this compound, is a fundamental component in a family of high-performance thermoplastics known as polysulfones. These materials are recognized for their toughness and stability at elevated temperatures. The industrial production of polyethersulfones (PES) often involves a polycondensation reaction between a diphenoxide and a bis(halophenyl)sulfone, such as bis(4-chlorophenyl)sulfone (DCDPS). wikipedia.org In this context, the aryl-SO2-aryl subunit, the core of this compound, is the essential repeating unit that defines the polymer's properties.
This compound and its structural analogues serve as crucial building blocks for creating complex, functional polymers. While the parent compound is often used as a model to study polymer behavior, its derivatives are directly employed as monomers in polymerization processes. For instance, derivatives such as 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone (TBAPS) have been synthesized and used as diamine monomers to create novel polyimides. capes.gov.br Similarly, other research focuses on synthesizing new poly(ether sulfone) derivatives through the direct condensation of novel diphenols with bis(fluorophenyl)sulfone. sid.ir The versatility of the sulfone-based structure allows for the synthesis of polymers with tailored properties, including sulfur-containing polymers created through innovative multicomponent polymerization reactions involving feedstocks like carbon disulfide (CS2). chemrxiv.org These approaches highlight how the fundamental sulfone structure is integral to designing polymers with specific thermal, mechanical, and even optical properties. chemrxiv.orgresearchgate.net
Polyethersulfone (PES) is a prominent high-performance polymer valued for its exceptional thermal and mechanical stability. nih.gov Research and development in this area are focused on modifying PES to enhance its properties for specialized applications, controlling its physical structure, and developing sustainable end-of-life solutions.
Understanding and controlling the crystallization process of polymers is critical for determining their final physical and mechanical properties. Due to the complexity of polymer chains, model compounds with similar chemical structures are often used to investigate fundamental behaviors. 4,4′-bis(p-methoxyphenoxy)diphenyl sulfone, a compound closely related to the PES repeating unit, has been used as a model to study the crystal forms of polyethersulfones. researchgate.net Research using this model compound revealed that it can form monocrystals with conformational disorder, providing insights into the potential packing and arrangements of PES polymer chains. researchgate.netrsc.org This knowledge is instrumental in developing strategies to control the morphology and degree of crystallinity in PES-based materials, which in turn influences their performance. frontiersin.org
Polyimides are another class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The incorporation of sulfone groups into the polyimide backbone can further enhance these characteristics. A novel diamine monomer containing a sulfone ether structure, 3,3′5,5′-tetramethylbis[4-(4-aminophenoxy)phenyl]sulfone (TBAPS), has been successfully used to synthesize a series of high-performance polyimides. capes.gov.br These polymers are created through a conventional two-stage process involving polyaddition to form a poly(amic acid), followed by thermal cyclodehydration. capes.gov.br The resulting polyimide films exhibit high tensile strength and high glass transition temperatures, demonstrating the successful integration of the sulfone group's benefits into the polyimide architecture. capes.gov.brbeilstein-journals.org
Table 1: Properties of Polyimides Derived from TBAPS and Various Dianhydrides
| Dianhydride Used | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C, N₂) |
|---|---|---|---|---|---|
| PMDA | 118 | 9 | 2.49 | 339 | 591 |
| BPDA | 115 | 8 | 2.35 | 315 | 582 |
| BTDA | 95 | 6 | 1.95 | 291 | 588 |
| 6FDA | 81 | 5 | 1.78 | 301 | 550 |
| DSDA | 98 | 7 | 2.05 | 296 | 576 |
Source: Data compiled from research on polyimides derived from 3,3′5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. capes.gov.br
Table 2: Performance Characteristics of Various Sulfonated Poly(ether sulfone) Membranes
| Polymer System | Ion Exchange Capacity (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) | Temperature (°C) |
|---|---|---|---|---|
| S-PES (valeric acid based) | 0.43 - 0.72 | 12.25 - 31.50 | 0.0012 - 0.0034 | 25 |
| 2-SPAES-xx (side-chain) | Not Specified | Not Specified | 0.108 - 0.258 | 80 |
| 4-SPAES-xx (side-chain) | Not Specified | Not Specified | 0.135 - 0.194 | 80 |
| S-PES-MNF | 1.61 - 2.15 | 23 - 52 | 0.0746 - 0.1004 | 80 |
Source: Data compiled from various studies on sulfonated poly(ether sulfone)s for fuel cell applications. nih.govcapes.gov.br
Addressing the challenge of plastic waste has spurred innovative chemical recycling and upcycling strategies. For high-performance polymers like PES, research has demonstrated a viable pathway to not only recover the original monomers but also to create new, high-value materials. polito.itchemrxiv.org A notable strategy involves the aminolysis of PES, a process that uses deprotonated amines to depolymerize the polymer at moderate temperatures. polito.it This method can efficiently yield the starting comonomer, Bisphenol S, for repolymerization, while simultaneously producing valuable derivatives suitable for use in Organic Light-Emitting Diodes (OLEDs). polito.itresearchgate.net These luminescent derivatives can be easily isolated, presenting an innovative upcycling route that transforms polymer waste into advanced materials for electronic applications, thereby contributing to a circular economy. chemrxiv.org
Application in Polyethersulfone (PES) Research and Development
Development of High-Performance Engineering Plastics
High-performance plastics are a category of polymers that exhibit exceptional properties compared to standard or engineering plastics, particularly in terms of thermal stability, chemical resistance, and mechanical strength. wikipedia.org These materials are essential in demanding environments such as the aerospace, automotive, and medical industries. wikipedia.orgguidechem.commidcontinentplastics.com Polysulfones, a family of thermoplastics known for their toughness and stability at high temperatures, prominently feature an aryl-SO2-aryl subunit. wikipedia.org
The integration of the this compound moiety into polymer backbones contributes significantly to the development of these high-performance materials. Aromatic polysulfones, which include structures derived from this compound, are processed at high temperatures, often exceeding 570°F (300°C). google.com The diaryl sulfone group within the polymer chain imparts rigidity and thermal stability, crucial for engineering thermoplastics. wikipedia.orggoogle.com These polymers can be amorphous or semi-crystalline, with the latter being usable even above their glass transition temperature due to a much higher crystallite melting point. wikipedia.org The inherent chemical resistance of polysulfones makes them suitable for applications requiring durability in harsh chemical environments. guidechem.commidcontinentplastics.com
Functional Materials Development Based on this compound Derivatives
The versatility of this compound extends beyond its use as a structural component in plastics. Its derivatives are at the forefront of developing functional materials with dynamic properties, particularly in the fields of electrochromism and nonlinear optics.
Electrochromic Materials and Their Electrochemical Properties
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. ktu.lt This phenomenon is finding applications in smart windows, displays, and rearview mirrors. researchgate.net Derivatives of this compound are being explored for their potential in creating novel electrochromic polymers.
The spectroelectrochemical analysis of polymers derived from this compound reveals distinct color changes upon electrochemical oxidation. For instance, poly(aryl amino sulfone)s (PAASs), which incorporate a sulfone unit as an electron acceptor, exhibit significant color transitions. mdpi.com These polymers can switch from a colorless or light-yellow neutral state to blue upon oxidation. nih.gov
Spectroelectrochemical studies of related phenothiazine (B1677639) derivatives, which share structural similarities, show the emergence of new absorption bands in the visible spectrum upon applying a voltage. For example, a material changed from yellow to violet, with new absorption bands appearing near 520 nm and 683 nm at 1.7 V. ktu.lt Similarly, polymers containing four color-changing centers have been developed, displaying multiple color states (blue, light blue, green, and dark blue) at different voltages. researchgate.net
Table 1: Spectroelectrochemical Data of a Phenothiazine Derivative
| Applied Voltage (V) | Observed Color | New Absorption Bands (nm) |
|---|---|---|
| 0 | Yellow | None |
| 1.7 | Violet | 520, 683 |
Data sourced from spectroelectrochemical studies of a related phenothiazine derivative. ktu.lt
The sulfone group (SO2) plays a critical role in the electrochromic performance of these polymers. As a strong electron-withdrawing group, it influences the energy band structure and cyclic stability of the material. mdpi.com In donor-acceptor (D-A) type electrochromic polymers, the sulfone acceptor unit, paired with an electron-donating unit like triphenylamine (B166846) (TPA), facilitates a lower oxidation onset potential. mdpi.comnih.gov This allows for significant color changes at lower applied voltages, which in turn can enhance the cycling stability and service life of electrochromic devices. mdpi.com
Research comparing sulfone- and carbonyl-containing polymers has shown that the stronger electron-withdrawing nature of the sulfone group has a greater influence on the energy band and stability compared to the carbonyl group. mdpi.com This leads to polymers with robust electrochromic properties, such as high optical contrast and good cycling stability. mdpi.com
Spectroelectrochemical Characterization of Color Changes
Chromophores with Enhanced Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light. These materials are crucial for applications in optical communications, data storage, and optical computing. Chromophores, the parts of a molecule responsible for its color, can be engineered to possess large NLO responses.
Significant research has been conducted on the design and synthesis of chromophores with strong electron donor groups to enhance their NLO properties. The N,N-bis-(4-methoxyphenyl)aryl-amino group has been identified as a particularly effective electron donor. acs.orgwashington.edunih.gov
In one study, two new chromophores were synthesized using N,N-bis-(4-methoxyphenyl)aryl-amino donors and a powerful phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF) acceptor, linked by a π-conjugated bridge. acs.orgwashington.edunih.gov The variation of the aryl moieties (thiophene and 1-n-hexylpyrrole) on the donor side allowed for a comparative study of their NLO properties. acs.orgwashington.edunih.gov The results showed a significant enhancement in bulk nonlinearity (r33) when the donor subunits were changed from alkylaniline to dianisylaminopyrrole, demonstrating a three-fold increase. acs.orgwashington.edunih.gov
Another study focused on three series of high-performance NLO chromophores using N,N-bis-(4-methoxyphenyl)arylamine as a donor. rsc.org Polymeric thin films doped with these chromophores exhibited large electro-optic coefficients (r33) of 198 and 171 pm V−1 at 1.31 μm, surpassing values obtained with other chromophores. rsc.org
Table 2: NLO Properties of Chromophores with Different Donors
| Chromophore Donor | Bulk Nonlinearity (r33) Enhancement | Electro-optic Coefficient (r33) at 1.31 µm (pm V⁻¹) |
|---|---|---|
| Alkylaniline | - | - |
| Dianisylaminopyrrole | 3-fold increase over alkylaniline | - |
| N,N-Bis-(4-methoxyphenyl)aryl-amino (N-3F) | - | 198 |
| N,N-Bis-(4-methoxyphenyl)aryl-amino (N-5F) | - | 171 |
Data compiled from studies on NLO chromophores. acs.orgwashington.edunih.govrsc.org
These findings underscore the importance of the N,N-bis-(4-methoxyphenyl)aryl-amino donor in designing chromophores with exceptionally high NLO activity, paving the way for the development of advanced electro-optic devices. acs.orgwashington.edunih.govrsc.org
Hyperpolarizability and Electrooptic Activity Enhancement
The quest for superior organic electro-optic (OEO) materials for applications in data communication and signal processing has driven research into chromophores with large molecular first hyperpolarizabilities (β) and macroscopic electro-optic coefficients (r₃₃). The bis(4-methoxyphenyl)amino group, also known as the dianisylamino group, has been identified as a powerful electron donor that significantly enhances these nonlinear optical (NLO) properties when incorporated into donor-π-acceptor (D-π-A) chromophores. nih.govacs.org
Research has demonstrated that systematically modifying the donor part of a chromophore can lead to substantial improvements in electro-optic activity. washington.edu In a comparative study, chromophores based on an N,N-bis-(4-methoxyphenyl)aryl-amino donor were designed and synthesized. nih.govwashington.edu These were compared against chromophores with other donors, such as a standard dialkylaniline. The results showed that the introduction of the dianisylamino donor structure led to a marked increase in performance. For example, a threefold enhancement in bulk nonlinearity (r₃₃) was achieved when the donor subunit was changed from an alkylaniline to a dianisylaminopyrrole donor. nih.govacs.org
This enhancement is attributed to the strong electron-donating capacity of the two methoxy-substituted phenyl rings. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the hyperpolarizability of these molecules, and the results show good consistency with experimental data obtained from Hyper-Rayleigh Scattering (HRS) measurements. nih.govwashington.edu The use of powerful diarylamino donors, such as the bis(4-methoxyphenyl)amino moiety, has led to chromophores exhibiting more than double the hyperpolarizability of previous standards. rsc.orgrsc.org These findings underscore the effectiveness of using the bis(4-methoxyphenyl) unit as a core component in the rational design of new OEO materials with exceptionally high performance. rsc.orgnlmphotonics.com
Table 1: Comparison of Electro-Optic (EO) Properties of Chromophores with Different Donor Groups
| Donor Group Type | Example Chromophore | Molecular Hyperpolarizability (β) Enhancement | Bulk Nonlinearity (r₃₃) Enhancement | Reference |
| Alkylaniline | Standard Reference | Baseline | Baseline | acs.org |
| Dianisylaniline | Chromophore A | ~2x vs. standard | - | washington.edu |
| Dianisylaminopyrrole | Chromophore C | Significant | ~3-fold vs. alkylaniline | nih.govacs.org |
| Bis(4-dialkylaminophenyl)heteroarylamino | BTP7 | >3x vs. JRD1 (standard) | 12x performance of JRD1 at 10 wt% | nlmphotonics.com |
Exploration in Liquid Crystalline Systems
The rigid, bent structure of diaryl sulfones, combined with the polar nature of the sulfonyl group, makes them intriguing components for the construction of liquid crystalline materials. While this compound itself is not a liquid crystal, its structural motifs are highly beneficial when incorporated into polymer backbones, promoting the formation of ordered mesophases. mdpi.com
Studies on a series of poly(azomethine-sulfone)s have shown that the inclusion of sulfone units in the polymer backbone is advantageous for inducing thermotropic liquid crystalline behavior. mdpi.comtandfonline.com These polymers, which combine rigid azomethine mesogens with flexible sulfone units, can exhibit nematic textures upon thermal treatment. tandfonline.com The sulfone group contributes to a favorable balance of rigidity and flexibility, which is crucial for the formation of stable liquid crystal phases.
Furthermore, the ordering in these liquid crystalline states has a profound impact on the material's functional properties, particularly its electrical conductivity. Research has established that inducing an ordered state in thin films of poly(azomethine-sulfone)s, by quenching them from their mesophase, leads to a significant improvement in electrical conductivity—in some cases by an order of magnitude. mdpi.comnih.govresearchgate.net The ordered phase facilitates better electron mobility by favoring electron hopping between molecules and by creating more continuous, defect-free films. mdpi.com The conductivity values for these polymers are in the typical range for undoped organic semiconductors. mdpi.com This demonstrates that the structural features of this compound can be effectively utilized to design polymers where liquid crystallinity and semiconducting properties are closely linked.
Table 2: Electrical Conductivity of Poly(azomethine-sulfone) Films
| Polymer Sample | Mesogen Content (%) | Film State | Electrical Conductivity (σ) (x 10⁻⁷ Ω⁻¹cm⁻¹) | Reference |
| P1 | 100 | Untreated | ~0.02 | mdpi.com |
| P1 | 100 | Ordered | 1.48 | mdpi.com |
| P2 | 75 | Untreated | ~0.04 | mdpi.com |
| P2 | 75 | Ordered | 1.21 | mdpi.com |
Note: P1 and P2* represent thermally treated films quenched from the mesophase state.*
Semi-Conducting Oligomer Formation via Electrochemical Methods
The creation of semi-conducting materials through electrochemical oligomerization is a field of growing interest due to the potential for cleaner, more controlled syntheses compared to traditional chemical methods. acs.org While the direct electrochemical oligomerization of this compound is not extensively documented, the electrochemical behavior of related compounds and the known properties of sulfone-containing polymers suggest its potential as a precursor for semi-conducting materials. rsc.orgacs.org
Electrochemical synthesis generally involves the anodic oxidation of a monomer to generate a reactive radical cation, which then couples with other monomer units to form oligomers or polymers. acs.org For this process to be effective, the resulting product should ideally be easier to oxidize than the starting monomer to promote further growth, or it should precipitate out of the solution to prevent over-oxidation. acs.org
Studies on sulfone-containing conjugated polymers have shown that the strongly electron-withdrawing sulfone group can effectively lower the LUMO energy level of the material, a desirable characteristic for n-type semiconductors. rsc.org The integration of sulfone moieties into polymer backbones has been shown to produce materials with typical semiconductor properties. rsc.orgnih.gov Although direct electrosynthesis of oligomers from this compound remains an area for further exploration, the established electrochemical reactivity of aryl sulfones and related aromatic compounds provides a strong basis for investigating this route to novel semi-conducting materials. luc.eduresearchgate.net
This compound as a "Chemical Chameleon" in Organic Synthesis
The term "chemical chameleon" has been used to describe the sulfone functional group due to its remarkable versatility and ability to exhibit different reactivity modes depending on the reaction conditions. researchgate.netnih.govrsc.org this compound is an exemplar of this concept, where the central sulfonyl group, influenced by the two methoxy-activated aromatic rings, can play several distinct roles in organic synthesis.
Activating Group and Nucleophilic Partner : The powerful electron-withdrawing nature of the sulfonyl group acidifies the α-protons (if present on an alkyl chain attached to the sulfone), enabling the formation of a stabilized carbanion. While this compound itself has no α-protons, its derivatives can utilize this property. The sulfone group itself can also act as a nucleophile under certain conditions. researchgate.netnih.gov
Electrophilic Partner : The sulfonyl group can render the adjacent carbon atom electrophilic, making it susceptible to attack by nucleophiles.
Radical Participant : Under radical conditions, the sulfonyl group can participate in various transformations. acs.orgnih.gov
Leaving Group : One of the most powerful aspects of sulfone chemistry is the ability of the sulfonyl moiety to act as an excellent leaving group (as a sulfinate anion) in elimination or substitution reactions. acs.orgnih.gov This desulfonylation is a key step in many synthetic strategies, allowing the sulfone to be used as a temporary scaffold or activating group that is removed in a later step. luc.edu
This multifaceted reactivity allows sulfones to act as synthetic equivalents for a wide array of synthons that would otherwise be difficult to access. researchgate.netnih.gov The reactivity of the sulfonyl group can be finely tuned by the substituents on the sulfur atom, making it a versatile functionality for constructing diverse and complex molecular architectures. rsc.org In this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings further modulate the electronic properties of the sulfonyl center, adding another layer of control to its "chameleon-like" chemical behavior.
Catalytic and Organic Reaction Studies Involving Bis 4 Methoxyphenyl Sulfone
Bis(4-methoxyphenyl) Sulfone Derivatives as Michael Acceptors in Asymmetric Catalysis
Vinyl sulfones are recognized as versatile intermediates in organic synthesis. acs.orgnih.gov They can be transformed into alkanes through reductive desulfonylation or further elaborated using established α-carbanion chemistry. acs.org However, simple sulfonyl and β-substituted bis(sulfonyl)ethylene reagents often exhibit low reactivity as Michael acceptors. acs.orgnih.gov To overcome this limitation, "rigidified" bis(sulfonyl)ethylenes have been developed as more effective Michael acceptors for asymmetric catalysis. acs.orgnih.govacs.orgresearchgate.net
The development of rigidified bis(sulfonyl)ethylenes has been a key strategy to enhance their electrophilicity and reactivity in Michael addition reactions. acs.org Kinetic data has shown that aryl-substituted cyclic bis(sulfones) are approximately one order of magnitude more electrophilic than their acyclic counterparts. acs.org
Rigidified bis(sulfonyl)ethylene derivatives have proven to be competent Michael acceptors in the catalytic, enantioselective synthesis of 5,5-disubstituted quaternary hydantoins. acs.orgnih.govacs.orgresearchgate.net This method addresses the challenge of direct and selective C-functionalization of preformed hydantoins. nih.gov
The reaction involves the enantio- and diastereoselective addition of hydantoin (B18101) surrogates to the rigidified vinylidene bis(sulfone) reagents. acs.orgnih.gov These reactions, often carried out at low temperatures (e.g., -25 °C to 0 °C) in the presence of a suitable catalyst, proceed with high yields and excellent enantioselectivity. acs.org For instance, the reaction of a hydantoin surrogate with a rigidified bis(sulfone) in the presence of a chiral catalyst can afford the desired product as a single diastereomer with up to 95% enantiomeric excess (ee). acs.org The resulting adducts can then be converted into enantioenriched 5,5-disubstituted hydantoins through subsequent hydrolysis and reductive desulfonylation steps. acs.orgnih.govacs.orgresearchgate.net
The table below summarizes the results of the catalytic addition of various hydantoin surrogates to different rigidified bis(sulfonyl)ethylenes.
| Entry | Hydantoin Surrogate | Bis(sulfonyl)ethylene | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Surrogate with allyl group | p-Chlorophenyl derivative | 85 | 98 | acs.orgnih.gov |
| 2 | Dihydroimidazolone 21 | Bis(sulfone) 2a | 61 | 95 | acs.org |
| 3 | Dihydroimidazolone 21 | p-Chlorophenyl derivative 2b | 74 | 88 | acs.org |
| 4 | Surrogate with methyl group | p-Chlorophenyl derivative | Good | Excellent | nih.gov |
| 5 | Surrogate with ethyl group | p-Chlorophenyl derivative | Good | Excellent | nih.gov |
The enhanced reactivity of cyclic bis(sulfonyl)ethylenes compared to their acyclic counterparts is a subject of mechanistic investigation. acs.org Density Functional Theory (DFT) studies have been employed to rationalize the observed reactivity and stereoselectivity trends in these reactions. acs.orgnih.govacs.orgresearchgate.net These computational studies help to understand the transition states and the factors governing the stereochemical outcome of the Michael addition. researchgate.net
A potential challenge in these reactions is maintaining the configurational integrity of the Cα stereocenter in the product, especially in the presence of a basic catalyst. acs.org Performing the reactions under cryogenic conditions, such as at -25 °C, has been shown to be an effective strategy to control the stereochemistry and prevent epimerization. acs.org The choice of catalyst and reaction conditions plays a crucial role in achieving high stereochemical control, leading to the formation of products with high diastereomeric and enantiomeric purity. acs.orgacs.orgnih.gov
Enantioselective Synthetic Applications (e.g., Quaternary Hydantoins)
Derivatives in Organophosphorus Chemistry
A significant derivative in the context of organophosphorus chemistry is Lawesson's Reagent, which incorporates the 4-methoxyphenyl (B3050149) group. nih.govtandfonline.comtandfonline.com
Lawesson's Reagent (LR) is a widely used thiation agent in organic synthesis. wikipedia.orgencyclopedia.pubchemicalbook.com It was first synthesized in 1956 and later popularized by Sven-Olov Lawesson. wikipedia.orgchemicalbook.com The molecule features a four-membered ring of alternating sulfur and phosphorus atoms. wikipedia.orgchemdad.comchemdad.com Commercially available, LR can also be prepared by heating anisole (B1667542) with phosphorus pentasulfide. wikipedia.org
The primary application of Lawesson's Reagent is the conversion of a carbonyl group into a thiocarbonyl group. mdpi.comnih.govwikipedia.orgchemicalbook.com It is known for its efficiency and broad utility in thionating a variety of carbonyl-containing compounds. acs.org
Lawesson's Reagent is highly effective for the oxygen-sulfur exchange in a wide range of organic substrates. chemdad.com This includes the thionation of ketones, esters, lactones, amides, lactams, and quinones. wikipedia.orgchemicalbook.comchemdad.comchemdad.com The reaction rate is generally faster for ketones and amides compared to esters, which may require more stringent conditions. nih.govorganic-chemistry.org This reactivity difference allows for selective thionation in molecules with multiple carbonyl groups. organic-chemistry.org
The advantages of Lawesson's Reagent over other thionating agents like phosphorus pentasulfide (P₄S₁₀) include milder reaction conditions, shorter reaction times (especially with microwave irradiation), and often higher yields. mdpi.comnih.govencyclopedia.pub
The mechanism of thionation involves the dissociation of Lawesson's Reagent upon heating into two reactive dithiophosphine ylides (R-PS₂). wikipedia.orgchemdad.comchemdad.com These intermediates then react with the carbonyl compound. organic-chemistry.org The reaction is believed to proceed through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond being the driving force for the reaction, similar to a step in the Wittig Reaction. organic-chemistry.org
The scope of substrates for thionation by Lawesson's Reagent is extensive:
Ketones are readily converted to thioketones. mdpi.comnih.govencyclopedia.pub
Amides are transformed into thioamides. organic-chemistry.org
Esters and lactones can be converted to thioesters and thiolactones, respectively, though sometimes requiring harsher conditions. mdpi.comnih.govorganic-chemistry.org
It has also been used to convert alcohols to thiols and sulfoxides to thioethers. wikipedia.orgchemicalbook.com
Lawesson's Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) as a Thiation Agent
Reactions with Dihydric Alcohols for Heterocycle Formation
The synthesis of sulfur-containing heterocycles often employs thionating agents. A prominent reagent in this class is 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR). LR is structurally related to this compound as both are derived from anisole. researchgate.net The reactivity of LR with diols provides a pathway to various oxygen- and sulfur-containing heterocyclic systems.
Research has shown that Lawesson's Reagent reacts with 1,2-ethanediols and 1,4-butanediol (B3395766) at various temperatures in acetonitrile (B52724) to yield products such as 1,3,2-dioxaphosphorinane-2-sulfide. researchgate.net Similarly, its reaction with o-dihydroxybenzene derivatives (catechols) in refluxing toluene (B28343) produces 1,3,2-dioxaphospholane-2-sulfide derivatives. researchgate.net The reaction of LR with substances containing two functional groups, such as dihydric alcohols, can lead to the formation of spiro-perhydro thieme-connect.comrsc.orgresearchgate.netoxaazaphosphole derivatives. researchgate.net The relative reactivity of functional groups towards LR is generally considered to be R-OH > RCONHR' > RCOR' > RCO₂R'. researchgate.net
A proposed mechanism for these reactions involves the dissociation of LR at high temperatures into a reactive monomeric species, which can then undergo cycloaddition with the diol. researchgate.net
Table 1: Heterocycle Formation using Lawesson's Reagent (LR) and Dihydric Alcohols
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 1,2-Ethanediol | Lawesson's Reagent | 1,3,2-Dioxaphosphorinane-2-sulfide | researchgate.net |
| 1,4-Butanediol | Lawesson's Reagent | 1,3,2-Dioxaphosphorinane-2-sulfide | researchgate.net |
| o-Dihydroxybenzene | Lawesson's Reagent | 1,3,2-Dioxaphospholane-2-sulfide | researchgate.net |
Reactivity with Cyclic and Heterocyclic Ketones
The reactivity of sulfone-related compounds extends to reactions with cyclic and heterocyclic ketones, primarily for the synthesis of sulfur-containing heterocycles and novel sulfone derivatives.
Lawesson's Reagent (LR) is widely used for the thionation of carbonyl groups. researchgate.net Its reaction with cyclic ketones like cyclohexanone (B45756) and cyclopentanone (B42830) at 80°C results in the formation of new spiro-1,3,5,2-trithiaphosphorines. researchgate.net Unsaturated cyclohexanones are converted into the corresponding thioketones upon reaction with LR at 60°C. researchgate.net Furthermore, LR reacts with cycloalkylidenecyanothioacetamides, which are derived from cyclic ketones, to produce spiro[cycloalkane-1,6'-perhydro- thieme-connect.comrsc.orgresearchgate.netthiazaphosphixane]-2',4'-disulfides. tandfonline.com
In a different approach, novel bis-sulfone compounds have been synthesized through the oxidation of bis-sulfides, which were prepared from the reaction of 4-methylcyclohexanone. nih.gov This demonstrates a method to incorporate the sulfonyl group into a structure derived from a cyclic ketone. Additionally, regioselective sulfenylation of α,β-unsaturated ketones with heterocyclic thiols has been demonstrated, showcasing another pathway to functionalize ketone derivatives with sulfur-containing moieties. acs.org
Table 2: Reactions of Sulfone-Related Compounds with Ketones
| Ketone Reactant | Reagent/Reaction | Product Type | Reference |
|---|---|---|---|
| Cyclohexanone/Cyclopentanone | Lawesson's Reagent | Spiro-1,3,5,2-trithiaphosphorines | researchgate.net |
| Unsaturated Cyclohexanones | Lawesson's Reagent | Thioketones | researchgate.net |
| Cycloalkylidenecyanothioacetamides | Lawesson's Reagent | Spiro-thiazaphosphixane-disulfides | tandfonline.com |
| 4-Methylcyclohexanone | Thiolation followed by oxidation | Bis-sulfone derivatives | nih.gov |
Electrochemical Reactivity and Redox Behavior of this compound Compounds
The electrochemical properties of molecules containing the this compound framework are crucial for their application in materials science and electrochemistry, influencing their potential use as charge-transporting materials, in sensors, or as redox-active ligands.
Cyclic Voltammetry for Evaluation of Electrochemical Potential
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of electroactive species. Studies on compounds structurally related to this compound provide insight into its electrochemical potential. For instance, well-defined electroactive bipolar derivatives synthesized from bis(4-fluorophenyl)sulfone show high thermal stability and are electrochemically active. researchgate.net
In a study of fluorescent chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) complexes, cyclic voltammetry demonstrated the electrochemical potential of these complexes to participate in redox reactions. acs.org The substitution pattern, such as the presence of methoxy (B1213986) versus hydroxyl groups, was found to significantly influence the redox potential of the iron(III/II) pair. acs.org For example, an iron complex with electron-donating hydroxyl groups (C5) showed a redox potential of -794 mV, while a related complex (C4) had a potential of -694 mV. acs.org Similarly, the anodic oxidation of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (DMC) was studied using CV, revealing a single irreversible anodic peak around 1.6 V versus Ag/AgCl, indicating the formation of a reactive radical cation. researchgate.net
Table 3: Electrochemical Data from Cyclic Voltammetry Studies
| Compound | Redox Event | Potential (vs. Ag/AgCl) | Reference |
|---|---|---|---|
| Polyamide films with triphenylamine (B166846) cores | Reversible oxidation | 0.47−0.51 V and 0.82−0.86 V | researchgate.net |
| 1,3-bis(4-methoxyphenyl)prop-2-en-1-one | Irreversible anodic peak | ~1.6 V | researchgate.net |
| Iron(III) Complex C4 | Fe(III)/Fe(II) redox pair | -694 mV | acs.org |
Redox Active Processes in Related Iron(III) Complexes
The sulfone moiety can be part of larger ligand systems in metal complexes, influencing their electronic properties and redox behavior. Iron complexes, in particular, are of great interest due to their catalytic activity in a wide range of transformations. encyclopedia.pub
Iron(III) complexes with salophene-type ligands, which can be structurally modified, exhibit redox activity where the chelated iron(III) species has a lower tendency toward reduction compared to free iron(III) ions. mdpi.com This is attributed to the electron-donating nature of the ligands. mdpi.com The synthesis of diferric [2Fe–2S] clusters supported by redox-active o-phenylenediamide ligands has been reported, and cyclic voltammetry studies revealed their rich redox chemistry, showing multiple electron storage capabilities. nih.gov In these systems, the initial reduction events are often ligand-based. nih.gov
In specifically designed fluorescent iron(III) complexes containing a 1,2-bis(4-methoxyphenyl)ethylenediamine backbone, the ligands directly impact the redox potential of the iron center. acs.org The electrochemical behavior confirmed that these chelated iron species are stable during the redox reaction without releasing the central iron ion. mdpi.com Such complexes are investigated for their potential to induce ferroptosis in cancer cells, a process intrinsically linked to their redox activity. acs.org
Electropolymerization and Oligomerization Studies
The electrochemical oxidation of aromatic compounds containing methoxy groups can lead to the formation of polymers or oligomers. This process, known as electropolymerization, is a method for creating thin, conductive, or semiconductive films on electrode surfaces.
The electropolymerization of methoxyphenols has been suggested to proceed through a two-electron oxidation followed by a nucleophilic substitution, resulting in demethylation to form o-quinones. ncsu.eduresearchgate.net Electrolysis of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (DMC) at an imposed potential led to the formation of a semi-conducting oligomer with a 40% yield. researchgate.net The proposed mechanism for this electro-oligomerization involves the initial formation of a radical cation. researchgate.net
Studies on the electropolymerization of ferulic acid, which also contains a 4-hydroxy-3-methoxyphenyl group, have shown that demethylation and radical coupling reactions occur at the electrode surface, leading to a polymer film. ncsu.eduresearchgate.net Although direct studies on this compound are not prevalent, the behavior of these related methoxy-substituted aromatic compounds suggests that it could potentially undergo oligomerization under suitable electrochemical conditions.
Nucleophilic Aromatic Substitution Reactions Utilizing Related Sulfone Structures
The sulfone group (–SO₂–) is a strong electron-withdrawing group, which can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of modern organic synthesis for forming carbon-heteroatom and carbon-carbon bonds.
In SNAr reactions, the sulfone group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a leaving group, typically a halide, on the same ring. While this compound itself lacks a suitable leaving group on its activated rings, related diaryl sulfone structures are excellent substrates for these reactions. For example, aryl halides activated by a sulfone group readily react with nucleophiles like sulfinate salts. thieme-connect.com
A novel approach utilizes methyl sulfones as leaving groups in SNAr reactions for the synthesis of oxygen-linked aromatic polymers. nih.gov This method avoids the need for a transition metal catalyst and relies on the oxidation of aromatic sulfides to the corresponding sulfones to "activate" the electrophilic partner for the substitution reaction. nih.gov This demonstrates the synthetic utility of the sulfone group as a key functional handle in facilitating metal-free coupling strategies. The reaction of non-activated aryl fluorides with amide enolates has also been reported to proceed through a concerted SNAr pathway, expanding the scope of sulfone-mediated transformations. rsc.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) |
| Anisole |
| 1,3,2-Dioxaphosphorinane-2-sulfide |
| 1,2-Ethanediol |
| 1,4-Butanediol |
| o-Dihydroxybenzene |
| 1,3,2-Dioxaphospholane-2-sulfide |
| Spiro-perhydro thieme-connect.comrsc.orgresearchgate.netoxaazaphosphole |
| Cyclohexanone |
| Cyclopentanone |
| Spiro-1,3,5,2-trithiaphosphorine |
| Cycloalkylidenecyanothioacetamide |
| Spiro[cycloalkane-1,6'-perhydro- thieme-connect.comrsc.orgresearchgate.netthiazaphosphixane]-2',4'-disulfide |
| 4-Methylcyclohexanone |
| (E)-4-Phenylbut-3-en-2-one |
| 5-Methyl-1,3,4-thiadiazole-2-thiol |
| Bis(4-fluorophenyl)sulfone |
| Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) |
| 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one |
| Salophene |
| o-Phenylenediamide |
| Ferulic acid |
| o-Quinone |
| Meisenheimer complex |
| Aryl halide |
| Sulfinate salt |
| Methyl sulfone |
| Aromatic sulfide (B99878) |
| Aryl fluoride |
Crystal Engineering and Supramolecular Chemistry of Bis 4 Methoxyphenyl Sulfone
Crystallization Control and Morphology of Bis(4-methoxyphenyl) Sulfone Derivatives
The control of crystallization and the resulting crystal morphology are crucial for tailoring the properties of molecular materials. For derivatives of this compound, the synthetic route and crystallization conditions play a pivotal role in determining the final solid-state structure.
For instance, the synthesis of 2,6-bis(4-methoxyphenyl)-1,4-dithiine, a related compound, involves a multi-step process followed by crystallization. nih.gov The method of preparation, including the choice of solvents and reaction conditions, directly influences the purity and crystalline nature of the product. nih.goviucr.org Similarly, the synthesis of complex derivatives, such as chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) complexes, follows a multi-step procedure where the final product is obtained as a powder, and its purity and crystallinity are confirmed through various analytical techniques. acs.org
The morphology of perovskite films, which can incorporate related organic molecules, has been shown to be controllable through solvent engineering and heat-assisted spin-coating, leading to highly crystalline films with enhanced properties. researchgate.netescholarship.org These techniques highlight the importance of processing parameters in controlling the crystal growth and morphology. For example, in the fabrication of perovskite solar cells, the use of specific solvents and anti-solvents can manipulate the crystallization of the perovskite layer, affecting grain size and uniformity. escholarship.org The evolution of film morphology can be induced by intermediate phases formed during processing, which can be controlled to achieve desired crystalline structures. researchgate.net
Investigation of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound and its analogs is dictated by a network of non-covalent interactions. These interactions are fundamental to the formation of stable and well-defined crystal lattices.
In the case of 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the molecules are arranged in columns held together primarily by van der Waals forces. nih.goviucr.org The dithiine ring in this compound adopts a boat conformation, and the aromatic rings are nearly coplanar with the C=C double bond of the heterocyclic ring. nih.goviucr.org
For bis(4-methoxyphenyl) malonate, the crystal structure reveals that molecules are connected through C—H⋯O hydrogen bonds, forming sheets. These sheets are further stabilized by weak C—H⋯π interactions, resulting in a two-dimensional architecture. nih.gov The complete molecule is generated by crystallographic twofold symmetry, with the central methylene (B1212753) carbon atom lying on the rotation axis. nih.gov
Hydrogen bonding is a predominant force in the crystal packing of many organic molecules, including derivatives of this compound.
C-H...O Interactions: A notable example is bis(4-methoxyphenylsulfonyl)methane, where the crystal structure is characterized by a three-dimensional network generated by short C—H⋯O hydrogen bonds. researchgate.net In this structure, the sulfone oxygen atoms act as hydrogen bond acceptors. Similarly, in the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, C—H⋯O interactions involving the methine and methyl groups lead to the formation of a supramolecular chain with a zigzag topology. researchgate.net The sulfonyl group in general is a good hydrogen-bond acceptor due to the high polarity of the sulfur-oxygen bond. researchgate.net
N-H...O and O-H...O Interactions: In more complex derivatives containing amide or hydroxyl groups, N-H...O and O-H...O hydrogen bonds play a significant role. In a co-crystal and a solvate of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, various hydrogen bonding combinations are observed, including N–H⋯O=C, N–H⋯OMe, and N–H⋯S. mdpi.com The participation of different functional groups in hydrogen bonding depends on the specific crystalline environment. In the hydrated tetranitrate salt of dapsone (B1669823), a related diphenylsulfone, an extensive network of N—H⋯O and O—H⋯O hydrogen bonds, along with C—H⋯O interactions, forms mixed cation–anion–water molecule layers that extend into a three-dimensional supramolecular structure. researchgate.net
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| Bis(4-methoxyphenylsulfonyl)methane | C-H...O | Forms a 3D network via short C-H...O hydrogen bonds. | researchgate.net |
| 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | C-H...O | Methine and methyl C-H...O(carbonyl) interactions create a zigzag supramolecular chain. | researchgate.net |
| Bis(4-methoxyphenyl) malonate | C-H...O | Connects molecules into sheets in the ab plane. | nih.gov |
| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Co-crystal | N-H...O=C, N-H...S | Both N-H hydrogens participate in hydrogen bonding. | mdpi.com |
| Bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate | N-H...O, O-H...O, C-H...O | Forms mixed cation-anion-water layers creating a 3D network. | researchgate.net |
Pi-pi stacking is another crucial non-covalent interaction that influences the crystal packing of aromatic compounds. In derivatives of this compound, these interactions often occur between the phenyl rings.
In the hydrated salt of dapsone, inter-ring π–π interactions are present with a minimum ring centroid separation of 3.693 Å. researchgate.net The π–stacking interaction between an electron-withdrawing group and an electron-donating 4-methoxyphenyl (B3050149) group has been shown to play a significant role in stabilizing intermediates in certain reactions, influencing the stereoselectivity. nih.gov The presence of methoxy (B1213986) substituents can stabilize π-interactions. In a compound containing a 4-methoxyphenyl group, π-π stacking interactions between adjacent benzopyran moieties contribute to the formation of a sheet structure. nih.gov
| Compound | Centroid-Centroid Distance (Å) | Description | Reference |
|---|---|---|---|
| Bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate | 3.693 | Inter-ring π–π interactions are present. | researchgate.net |
| 1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide derivative | 3.54–3.84 | π-stacking along the rsc.org direction. |
The interplay of various intermolecular forces, such as hydrogen bonding and π-π stacking, leads to the formation of complex supramolecular assemblies and three-dimensional networks.
Bis(4,4′-dihydroxyphenyl) sulfone, a closely related compound, utilizes its tetrahedrally disposed complementary hydrogen bonding sites to form a unique, doubly interwoven molecular carpet architecture in the solid state. researchgate.net The ability of the sulfonyl group to act as a hydrogen bond acceptor is key to forming such extended structures.
In the case of bis(4-methoxyphenylsulfonyl)methane, the C—H⋯O hydrogen bonds are responsible for linking molecules into a robust three-dimensional network. researchgate.net Similarly, for bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate, a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, along with π–π interactions, results in a complex three-dimensional supramolecular network. researchgate.net These extended networks are a common feature in the crystal structures of sulfone-containing compounds and are critical in determining their physical properties.
Characterization of Pi-Pi Stacking Interactions
Polymorphism and Conformer Analysis in the Solid State
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not widely reported, the phenomenon is common in related flexible molecules.
Conformational polymorphism arises when different conformers of the same molecule are present in different crystal forms. The flexibility of the diphenyl sulfone core, particularly the rotational freedom around the C-S bonds, allows for various conformations. The dihedral angles between the phenyl rings can vary significantly, leading to different molecular shapes that can pack in multiple ways. For instance, in bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate, the two independent cations in the asymmetric unit are conformationally similar but not identical, with dihedral angles between the benzene (B151609) rings of 70.03 (18)° and 69.69 (19)°. researchgate.net
The existence of different conformers, such as gauche and trans, has been observed in related structures, and the energy barrier for rotation around single bonds can lead to the formation of multiple stable conformations. The specific conformation adopted in the solid state is a result of a delicate balance between intramolecular energetics and the stabilization gained from intermolecular interactions in the crystal lattice.
Q & A
Q. What are the recommended synthetic routes for Bis(4-methoxyphenyl) sulfone, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via nucleophilic aromatic substitution or oxidation of thioether precursors. For example, reacting 4-methoxythiophenol with 4-methoxybenzene sulfonyl chloride under basic conditions (e.g., NaOH) can yield the sulfone. Optimization involves:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify methoxy (-OCH) and sulfone (-SO-) groups. Expected signals: δ ~3.8 ppm (OCH) and δ ~7.5–8.0 ppm (aromatic protons) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected m/z: 294.3 for [M+H]) .
- X-ray crystallography : To resolve crystal packing and confirm bond angles/geometry, as demonstrated for related sulfones in structural studies .
Q. What are the primary applications of this compound in polymer science?
The sulfone group imparts thermal and oxidative stability, making it useful in:
- High-performance polymers : As a monomer for poly(arylene ether sulfone)s (PAES), which exhibit glass transition temperatures () >200°C .
- Proton exchange membranes (PEMs) : Methoxy groups may reduce water absorption compared to hydroxyl analogs (e.g., Bisphenol S), potentially enhancing hydrolytic stability in fuel cells .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. hydroxyl or chloro) on the phenyl ring influence the thermal and electronic properties of sulfone derivatives?
Comparative studies of sulfones with varying substituents reveal:
- Thermal stability : Methoxy groups enhance (e.g., this compound: ~220°C) compared to Bis(4-hydroxyphenyl) sulfone ( ~180°C) due to reduced hydrogen bonding .
- Electronic effects : Electron-donating methoxy groups increase sulfone oxidation resistance but may reduce acidity, impacting proton conductivity in PEMs .
- Data contradictions : Some studies report conflicting solubility trends in polar solvents, requiring solvent parameter analysis (e.g., Hansen solubility parameters) .
Q. What experimental strategies can resolve discrepancies in reported catalytic activity of sulfone-based polymers?
Contradictions in catalytic performance (e.g., in PEMs) may arise from:
- Morphological variations : Use small-angle X-ray scattering (SAXS) to correlate proton conductivity with phase-separated nanostructures .
- Doping methods : Compare in situ sulfonation vs. post-synthetic modification to isolate effects of sulfonic acid group distribution .
- Accelerated aging tests : Expose membranes to 120°C/50% RH for 500+ hours to assess hydrolytic degradation vs. literature benchmarks .
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
Density functional theory (DFT) and molecular dynamics (MD) simulations can:
- Predict reactivity : Calculate activation energies for sulfone formation or degradation pathways .
- Optimize polymer properties : Simulate chain packing and free volume to tailor gas separation selectivity (e.g., CO/N) .
- Validate experimental data : Reconcile discrepancies in glass transition temperatures by modeling substituent effects on chain mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
